Cas no 86433-02-5 (1,2-Propanediol, 1,1-bis(4-methylphenyl)-, (S)-)

1,2-Propanediol, 1,1-bis(4-methylphenyl)-, (S)- structure
86433-02-5 structure
Product Name:1,2-Propanediol, 1,1-bis(4-methylphenyl)-, (S)-
CAS No:86433-02-5
MF:C17H20O2
MW:256.339505195618
CID:661713
PubChem ID:13147839
Update Time:2025-04-19

1,2-Propanediol, 1,1-bis(4-methylphenyl)-, (S)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediol, 1,1-bis(4-methylphenyl)-, (S)-
    • (2S)-1,1-bis(4-methylphenyl)propane-1,2-diol
    • Inchi: 1S/C17H20O2/c1-12-4-8-15(9-5-12)17(19,14(3)18)16-10-6-13(2)7-11-16/h4-11,14,18-19H,1-3H3/t14-/m0/s1
    • InChI Key: JEUACENTGLAQNL-AWEZNQCLSA-N
    • SMILES: OC(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)[C@H](C)O

Computed Properties

  • Exact Mass: 256.146329876g/mol
  • Monoisotopic Mass: 256.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 40.5Ų
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